4-(4-Nitrobenzyl)-3-thiosemicarbazide
Description
Contextualization of Thiosemicarbazide (B42300) Chemistry in Organic and Medicinal Research
Thiosemicarbazides are recognized as potent intermediates in the synthesis of various pharmaceutical and bioactive compounds. irjmets.com Their chemical structure, featuring both sulfur and nitrogen atoms, allows them to act as versatile ligands that can form stable complexes with transition metals. irjmets.commdpi.com This chelating ability is often crucial to their biological activity. irejournals.com In organic synthesis, the imine bond (-N=CH-) that can be formed from thiosemicarbazides is instrumental in the preparation of diverse heterocyclic compounds such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. irjmets.com
From a medicinal standpoint, thiosemicarbazide derivatives have been investigated for a wide spectrum of pharmacological activities. These include antibacterial, antifungal, antiviral, anticonvulsant, antitubercular, antimalarial, and anticancer properties. irjmets.commdpi.com The biological versatility of these compounds stems from their ability to interact with various biological targets, often through mechanisms like enzyme inhibition. jddtonline.info
Significance of N-Substituted Thiosemicarbazides in Contemporary Chemical Research
The substitution at the nitrogen atoms of the thiosemicarbazide core, particularly N-substituted derivatives, has been a focal point of contemporary research. researchgate.net Modifications to the ligand moiety through substitution can significantly enhance its biological activity. jddtonline.info The nature and position of the substituent group can influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic properties. irejournals.com
For instance, the introduction of aromatic or heterocyclic rings can lead to compounds with enhanced antimicrobial or anticancer efficacy. researchgate.net The strategic design and synthesis of N-substituted thiosemicarbazides allow for the fine-tuning of their biological action, making them promising candidates for the development of novel therapeutic agents. researchgate.net
Research Objectives and Scope for 4-(4-Nitrobenzyl)-3-thiosemicarbazide Investigation
The primary research objective for investigating this compound is to synthesize and characterize this specific derivative and to evaluate its potential biological activities. A study by Wos et al. synthesized a series of thiosemicarbazides with a 4-nitrophenyl substitution and evaluated their antibacterial and antiproliferative activities. researchgate.net The presence of the 4-nitrobenzyl group is of particular interest as the nitro group is a strong electron-withdrawing group, which can significantly influence the electronic distribution within the molecule and its potential interactions with biological targets.
The scope of investigation typically includes:
Synthesis and Characterization: Developing efficient synthetic routes and confirming the structure of the compound using spectroscopic techniques such as IR and NMR. mdpi.com
Biological Screening: Evaluating the compound for a range of biological activities, including but not limited to, antibacterial, antifungal, and anticancer effects. nih.gov
Structure-Activity Relationship (SAR) Studies: Understanding how the 4-nitrobenzyl moiety contributes to the observed biological activity by comparing it with other derivatives.
A series of thiosemicarbazides containing a 4-nitrophenyl group were synthesized and assessed for their antibacterial and antiproliferative properties. nih.gov Some derivatives demonstrated antibacterial activity against S. aureus, S. epidermidis, S. mutans, and S. sanguinis, along with moderate cytotoxicity. nih.gov Furthermore, certain compounds were found to significantly inhibit the division of A549, HepG2, and MCF-7 cancer cell lines. nih.gov Computational studies also suggested that these compounds could act as α-glucosidase inhibitors, a finding that was later confirmed through in vitro experiments. nih.gov
Historical Overview of Relevant Thiosemicarbazide Research (Pre-1990s)
The medicinal properties of thiosemicarbazides and their derivatives, thiosemicarbazones, have been recognized for several decades. Research in the mid-20th century laid the groundwork for the development of these compounds as therapeutic agents.
Antitubercular Activity: In 1944, the activity of thiosemicarbazide against Mycobacterium tuberculosis was first demonstrated. taylorandfrancis.com This discovery spurred further research, leading to the introduction of thiosemicarbazone derivatives as drugs for treating tuberculosis. taylorandfrancis.comresearchgate.net
Antiviral Activity: During the 1960s, the efficacy of thiosemicarbazones against viruses was established, with methisazone (B1676394) being used for the treatment of smallpox. researchgate.net
Anticonvulsant Properties: Thiosemicarbazide itself was identified as a GABA antagonist and was used in early pharmacological studies to induce seizures in animal models for the testing of anticonvulsant drugs. wikipedia.org
This early research highlighted the potential of the thiosemicarbazide scaffold in medicinal chemistry and provided the foundation for the extensive investigations into more complex derivatives that have been conducted in recent decades.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N4O2S |
|---|---|
Molecular Weight |
226.26 g/mol |
IUPAC Name |
1-amino-3-[(4-nitrophenyl)methyl]thiourea |
InChI |
InChI=1S/C8H10N4O2S/c9-11-8(15)10-5-6-1-3-7(4-2-6)12(13)14/h1-4H,5,9H2,(H2,10,11,15) |
InChI Key |
QLKRCQGJGZGLML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NN)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Kinetics for 4 4 Nitrobenzyl 3 Thiosemicarbazide
Precursor Synthesis Pathways and Optimization
The successful synthesis of the target thiosemicarbazide (B42300) is contingent on the efficient preparation of its primary building blocks. The two key precursors are 4-nitrobenzylhydrazine (B1645264) and a suitable isothiocyanate.
Synthesis of 4-Nitrobenzylhydrazine
4-Nitrobenzylhydrazine is a critical precursor that is not commonly available commercially and must be synthesized. A standard and effective method for its preparation is the direct alkylation of hydrazine (B178648) with a 4-nitrobenzyl halide, such as 4-nitrobenzyl chloride or 4-nitrobenzyl bromide. This reaction is a nucleophilic substitution where the hydrazine acts as the nucleophile.
The reaction typically involves dissolving 4-nitrobenzyl halide in a suitable solvent, such as ethanol (B145695) or acetonitrile. An excess of hydrazine hydrate (B1144303) is then added to the solution. Using an excess of hydrazine is crucial to minimize the formation of the dialkylated byproduct, 1,2-bis(4-nitrobenzyl)hydrazine. The reaction mixture is heated under reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the solvent is often removed under reduced pressure, and the product is isolated and purified.
Optimization of this pathway focuses on controlling the stoichiometry to favor mono-alkylation and selecting appropriate reaction conditions to maximize the yield and purity of 4-nitrobenzylhydrazine.
Synthesis of Related Isothiocyanates
For the synthesis of 4-(4-nitrobenzyl)-3-thiosemicarbazide, the most direct pathway involves the reaction of hydrazine with 4-nitrobenzyl isothiocyanate. The synthesis of this isothiocyanate precursor is a key step. It is typically prepared from the corresponding primary amine, 4-nitrobenzylamine (B181301).
A common and well-established method for converting a primary amine to an isothiocyanate involves the use of carbon disulfide or thiophosgene. A widely used protocol involves the in-situ formation of a dithiocarbamate (B8719985) salt, which is then decomposed to yield the isothiocyanate. In this process, 4-nitrobenzylamine is reacted with carbon disulfide in the presence of a base, such as aqueous ammonia (B1221849) or a tertiary amine like triethylamine, to form an intermediate dithiocarbamate salt. This salt is subsequently treated with a desulfurizing agent, like lead nitrate (B79036) or ethyl chloroformate, to generate 4-nitrobenzyl isothiocyanate.
Alternative, more modern methods may utilize reagents like 1,1'-thiocarbonyldiimidazole (B131065) or solid-supported thiocyanate (B1210189) reagents to achieve the same transformation under milder conditions. Optimization strategies for this synthesis include careful control of temperature to prevent side reactions and the selection of the desulfurizing agent to ensure a high conversion rate and clean product formation.
Synthesis of this compound
The final step in the synthetic sequence is the formation of the thiosemicarbazide backbone through the reaction of the prepared precursors.
Optimized Synthetic Protocols (e.g., reaction of hydrazides with isothiocyanates)
The most efficient and widely adopted protocol for synthesizing 4-substituted thiosemicarbazides is the addition reaction between an isothiocyanate and a hydrazine derivative. In this case, this compound is synthesized by reacting 4-nitrobenzyl isothiocyanate with hydrazine hydrate.
A typical optimized protocol is as follows:
4-nitrobenzyl isothiocyanate is dissolved in a suitable polar solvent, most commonly absolute ethanol or methanol (B129727).
An equimolar or slight excess of hydrazine hydrate is added dropwise to the solution at room temperature with continuous stirring. The use of a slight excess of hydrazine can help ensure the complete consumption of the isothiocyanate.
After the addition is complete, the reaction mixture is heated to reflux for a period ranging from 2 to 6 hours. The reaction progress is monitored by TLC until the starting materials are consumed.
Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the product as a solid.
The reaction proceeds via the nucleophilic attack of the terminal nitrogen atom of hydrazine on the electrophilic carbon atom of the isothiocyanate group, forming the C-N bond of the thiosemicarbazide structure.
Table 1: Optimized Reaction Conditions for the Synthesis of this compound
| Parameter | Condition | Purpose |
| Reactants | 4-Nitrobenzyl isothiocyanate, Hydrazine hydrate | Formation of the thiosemicarbazide |
| Solvent | Absolute Ethanol or Methanol | Dissolves reactants and facilitates reaction |
| Temperature | Reflux (65-80 °C) | Provides energy to overcome activation barrier |
| Reaction Time | 2 - 6 hours | Ensures complete reaction |
| Stoichiometry | ~1:1.1 (Isothiocyanate:Hydrazine) | Drives reaction to completion |
Yield Optimization Strategies
Maximizing the yield of this compound involves careful control over several reaction parameters.
Solvent Choice: The use of polar protic solvents like ethanol or methanol is preferred as they effectively solvate the reactants and facilitate the reaction.
Temperature and Time: While refluxing is standard, prolonged heating can sometimes lead to the degradation of the product or the formation of byproducts. Therefore, optimizing the reaction time through careful monitoring is essential.
Microwave Irradiation: A modern approach to yield optimization is the use of microwave-assisted synthesis. This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products by providing uniform and rapid heating.
Reactant Purity: The purity of the starting materials, particularly the 4-nitrobenzyl isothiocyanate, is paramount. Impurities can lead to side reactions and a lower yield of the desired product.
Purity Assessment and Isolation Techniques
The isolation of this compound from the reaction mixture is typically straightforward. As the product is often a solid with limited solubility in the cooled reaction solvent, it precipitates out upon cooling the reaction mixture in an ice bath.
Isolation:
Filtration: The precipitated solid is collected by vacuum filtration.
Washing: The collected solid is washed sequentially with cold solvent (e.g., ethanol) and then a non-polar solvent like diethyl ether or hexane (B92381) to remove any unreacted starting materials and soluble impurities.
Drying: The product is dried under vacuum or in a desiccator to remove residual solvent.
Purification:
Recrystallization: For higher purity, the crude product is recrystallized. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, such as ethanol, methanol, or an ethanol-water mixture. The crude solid is dissolved in a minimal amount of the hot solvent, and the solution is then allowed to cool slowly, promoting the formation of pure crystals.
Purity Assessment: The purity of the synthesized this compound is confirmed using a combination of physical and spectroscopic methods.
Melting Point: A sharp and specific melting point is a good indicator of purity.
Spectroscopy: Techniques such as Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) are used to confirm the chemical structure.
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, S), which is compared against the calculated theoretical values for the molecular formula.
Table 2: Spectroscopic Data for Structural Confirmation of this compound
| Technique | Functional Group | Expected Chemical Shift / Wavenumber |
| FT-IR (cm⁻¹) | N-H stretching (amine & amide) | 3100 - 3400 |
| C-H stretching (aromatic & aliphatic) | 2850 - 3100 | |
| C=S stretching (thiocarbonyl) | 1100 - 1250 | |
| NO₂ stretching (asymmetric & symmetric) | 1510 - 1560 & 1345 - 1385 | |
| ¹H NMR (ppm) | -NH₂ protons | Broad singlet |
| -NH- protons | Singlet or triplet | |
| -CH₂- protons (benzyl) | Singlet, ~4.5 - 5.0 | |
| Aromatic protons (nitrobenzyl ring) | Two doublets, ~7.5 - 8.3 |
Mechanistic Investigations of Reaction Pathways
The formation of this compound proceeds through a nucleophilic addition mechanism. The reaction is initiated by the attack of the lone pair of electrons on one of the nitrogen atoms of hydrazine hydrate on the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of 4-nitrobenzyl isothiocyanate.
The general mechanism can be outlined as follows:
Nucleophilic Attack: The terminal nitrogen atom of hydrazine, being a potent nucleophile, attacks the central carbon atom of the isothiocyanate. This carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This initial attack results in the formation of a zwitterionic intermediate.
Proton Transfer: A proton is then transferred from the newly bonded nitrogen atom to the nitrogen atom of the former isothiocyanate group. This intramolecular proton transfer leads to the formation of the more stable thiosemicarbazide structure.
Exploration of Green Chemistry Principles in Synthesis (e.g., microwave-assisted synthesis)
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiosemicarbazide derivatives to reduce the environmental impact of chemical processes. These approaches focus on minimizing waste, using less hazardous solvents, and reducing energy consumption.
Microwave-Assisted Synthesis:
One of the most effective green chemistry techniques for the synthesis of thiosemicarbazides is the use of microwave irradiation. researchgate.netmdpi.com Microwave-assisted synthesis offers several advantages over conventional heating methods, including significantly reduced reaction times, higher yields, and often cleaner reaction profiles.
In a typical microwave-assisted synthesis of a 4-substituted-3-thiosemicarbazide, the isothiocyanate and hydrazine hydrate are mixed, sometimes in the presence of a small amount of a polar solvent like ethanol or even under solvent-free conditions, and then subjected to microwave irradiation. mdpi.com The reaction times can be dramatically shortened from several hours under conventional reflux to just a few minutes in a microwave reactor. researchgate.netmdpi.com This rapid and efficient heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a rapid increase in temperature and reaction rate.
The table below presents a comparative overview of conventional versus microwave-assisted synthesis for thiosemicarbazide derivatives, illustrating the benefits of the latter.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Thiosemicarbazide Derivatives
| Synthesis Method | Typical Reaction Time | Typical Yield | Solvent Usage |
|---|---|---|---|
| Conventional Heating (Reflux) | Several hours | Moderate to Good | Often requires significant volumes |
| Microwave-Assisted Synthesis | 2-30 minutes | Good to Excellent | Minimal or solvent-free |
Note: The data in this table is representative of thiosemicarbazide syntheses and is intended for illustrative purposes. Specific conditions for this compound may vary.
Other green chemistry approaches that can be applied to the synthesis of this compound include the use of greener solvents, such as water or bio-derived solvents, and the exploration of catalytic methods to enhance reaction efficiency under milder conditions. The development of one-pot, multi-component reactions also aligns with green chemistry principles by reducing the number of synthetic steps and purification stages.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) for Full Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(4-Nitrobenzyl)-3-thiosemicarbazide, ¹H and ¹³C-NMR spectra offer unambiguous evidence for its structure.
¹H-NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The expected signals for this compound in a solvent like DMSO-d₆ would feature distinct resonances corresponding to the aromatic, methylene (B1212753), and N-H protons. The electron-withdrawing nature of the para-nitro group creates a characteristic AA'BB' splitting pattern for the aromatic protons. Protons ortho to the nitro group are shifted significantly downfield compared to those in the meta position. The various N-H protons of the thiosemicarbazide (B42300) moiety typically appear as broad singlets, with chemical shifts that can be sensitive to solvent, concentration, and temperature.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (ortho to -NO₂) | ~ 8.2 | Doublet | 2H |
| Ar-H (meta to -NO₂) | ~ 7.6 | Doublet | 2H |
| -CH₂- | ~ 4.8 - 5.0 | Singlet / Doublet | 2H |
| N²-H / N⁴-H / N¹-H₂ | ~ 6.0 - 10.0 | Broad Singlets | 4H total |
¹³C-NMR Spectroscopy
The ¹³C-NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of each carbon atom. The most downfield signal is characteristically that of the thiocarbonyl (C=S) carbon, often appearing around 180 ppm. nih.govnih.gov The aromatic carbons display four distinct signals due to the para-substitution pattern, with the carbon atom directly attached to the nitro group being the most deshielded in the aromatic region.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=S | ~ 182 |
| Ar-C (C-NO₂) | ~ 147 |
| Ar-C (C-CH₂) | ~ 145 |
| Ar-C (CH, meta to -NO₂) | ~ 129 |
| Ar-C (CH, ortho to -NO₂) | ~ 124 |
| -CH₂- | ~ 50 |
2D-NMR Spectroscopy
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be used to confirm these assignments. A COSY spectrum would show correlation between the coupled ortho and meta aromatic protons. An HSQC spectrum would directly link each proton signal (e.g., from the -CH₂- group) to its attached carbon, while an HMBC spectrum would reveal longer-range (2-3 bond) correlations, for instance, from the methylene protons to the adjacent aromatic carbon, confirming the connectivity of the benzyl (B1604629) group to the thiosemicarbazide core.
Fourier Transform Infrared Spectroscopy (FT-IR) for Functional Group Analysis
FT-IR spectroscopy is employed to identify the characteristic vibrational modes of the functional groups present in the molecule. The spectrum of this compound is distinguished by strong absorptions corresponding to the N-H bonds of the thiosemicarbazide group, the symmetric and asymmetric stretches of the nitro group, and the C=S thione bond. nih.gov
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| N-H (Amine/Amide) | Stretching | 3100 - 3400 | Medium-Strong |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |
| C-H (Methylene) | Stretching | 2850 - 2960 | Medium-Weak |
| C=C (Aromatic) | Stretching | ~ 1600, 1475 | Medium |
| NO₂ | Asymmetric Stretch | 1515 - 1560 | Strong |
| NO₂ | Symmetric Stretch | 1345 - 1385 | Strong |
| C=S (Thione) | Stretching | 750 - 850 | Medium-Weak |
The presence of multiple sharp bands in the 3100-3400 cm⁻¹ range is indicative of the N-H groups. nih.gov The two very strong and sharp peaks for the nitro group are highly characteristic and confirm its presence. nih.gov The C=S stretching frequency is often weaker and can be found in the fingerprint region of the spectrum. pmf.unsa.ba
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₈H₁₀N₄O₂S), the calculated exact mass of the molecular ion [M]⁺ is 226.0525 u. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would confirm the molecular formula.
The fragmentation pattern observed in the mass spectrum provides structural information. Key fragmentation pathways for this molecule would likely involve:
Benzylic Cleavage: Cleavage of the C-N bond between the methylene group and the hydrazine (B178648) nitrogen, leading to the formation of the stable 4-nitrobenzyl cation at m/z 136.
Loss of Nitro Group: Fragmentation involving the loss of NO₂ (46 u) from the molecular ion or other fragments.
Thiosemicarbazide Fragmentation: Cleavage of the N-N bond or loss of fragments such as ammonia (B1221849) (NH₃) or thioisocyanate (HNCS). scirp.orgscirp.org
| Ion | Formula | Calculated Exact Mass (m/z) | Possible Origin |
| [M]⁺ | C₈H₁₀N₄O₂S⁺ | 226.0525 | Molecular Ion |
| [M+H]⁺ | C₈H₁₁N₄O₂S⁺ | 227.0603 | Protonated Molecular Ion (ESI/CI) |
| [C₇H₆NO₂]⁺ | C₇H₆NO₂⁺ | 136.0399 | 4-nitrobenzyl cation |
Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions and Molar Absorptivity
UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by absorptions from the 4-nitrophenyl chromophore.
The primary absorption bands would correspond to π → π* transitions within the conjugated aromatic system, which are typically intense (high molar absorptivity, ε). A lower intensity n → π* transition associated with the non-bonding electrons of the sulfur atom in the C=S group is also expected at a longer wavelength. analis.com.myjapsonline.com
| Expected λₘₐₓ (nm) | Transition Type | Chromophore |
| ~ 270 - 290 | π → π | 4-Nitrophenyl ring |
| ~ 310 - 340 | n → π | C=S (Thione) |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional structure of a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. researchgate.net
For this compound, an X-ray structure would definitively establish the geometry around the thiourea (B124793) core and the relative orientation of the 4-nitrobenzyl group. Furthermore, it would reveal the details of the intermolecular interactions that govern the crystal packing. It is highly probable that the structure would be stabilized by a network of intermolecular hydrogen bonds, with the N-H groups of the thiosemicarbazide moiety acting as hydrogen bond donors and the oxygen atoms of the nitro group and the sulfur atom of the thione group acting as acceptors. acs.orgresearchgate.net
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It detects inelastic scattering of monochromatic light and is particularly sensitive to vibrations of non-polar and symmetric bonds. The Raman spectrum of this compound would serve as a unique vibrational fingerprint. Strong signals would be expected for the symmetric stretching vibration of the nitro group, the C=S bond, and the aromatic ring "breathing" modes. These signals can provide structural confirmation that complements the data obtained from FT-IR analysis.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in the compound. This experimental data is compared against the calculated theoretical percentages based on the molecular formula (C₈H₁₀N₄O₂S). A close agreement (typically within ±0.4%) between the found and calculated values serves as crucial evidence for the purity and elemental composition of the synthesized compound. nih.gov
| Element | Molecular Formula: C₈H₁₀N₄O₂S | Calculated % |
| Carbon (C) | 42.46 | |
| Hydrogen (H) | 4.46 | |
| Nitrogen (N) | 24.76 | |
| Sulfur (S) | 14.17 |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to determine molecular geometries, electronic properties, and vibrational frequencies. For thiosemicarbazide (B42300) derivatives, DFT calculations provide critical data on parameters like bond lengths, bond angles, and the distribution of electron density, which collectively govern the molecule's reactivity and interaction with other molecules. scispace.comresearchgate.net
Optimized Geometry Parameters and Conformation
DFT calculations are used to find the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei. The resulting data includes precise bond lengths, bond angles, and dihedral (torsion) angles.
For thiosemicarbazide derivatives, the conformation is significantly influenced by the planarity of the thiosemicarbazide backbone (C-S-N-N) and the orientation of the benzyl (B1604629) and nitro groups. Studies on similar thiosemicarbazone structures have used DFT methods, such as B3LYP with a 6-31(G) basis set, to determine these parameters. mdpi.com Intramolecular hydrogen bonding often plays a role in stabilizing the conformation. While specific optimized geometry parameters for 4-(4-Nitrobenzyl)-3-thiosemicarbazide are not available in the cited literature, the table below shows representative data for a related thiosemicarbazone, illustrating the type of information obtained from such an analysis.
Table 1: Representative DFT-Calculated Geometry Parameters for a Thiosemicarbazone Analog This data is illustrative for a related compound and not specific to this compound.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=S | ~1.68 Å |
| Bond Length | C=N | ~1.29 Å |
| Bond Angle | N-N-C | ~117° |
| Dihedral Angle | S-C-N-N | ~180° (trans) |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Energy Levels)
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This parameter is often calculated using DFT to predict how a molecule will behave in chemical reactions. In studies of various thiosemicarbazide derivatives, the HOMO is often localized on the sulfur atom and the thiosemicarbazide backbone, indicating this region is prone to electrophilic attack. The LUMO is typically distributed over the aromatic ring system. DFT calculations on new thiosemicarbazides and their metal complexes have been used to analyze these frontier orbitals and their energy gaps. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for a Thiosemicarbazide Derivative This data is illustrative for a related compound and not specific to this compound.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.20 |
| ELUMO | -2.50 |
| Energy Gap (ΔE) | 3.70 |
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, is a visual tool used to understand the charge distribution and reactivity of a molecule. It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral or nonpolar regions.
For this compound, an EPS map would likely show negative potential (red) around the oxygen atoms of the nitro group and the sulfur atom of the thiocarbonyl group, identifying them as sites for electrophilic interaction. Positive potential (blue) would be expected around the N-H protons, indicating their role as hydrogen bond donors. Such maps are invaluable for predicting non-covalent interactions, such as those occurring in enzyme active sites.
Molecular Dynamics (MD) Simulations for Conformational Stability and Flexibility
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system, MD simulations can provide detailed information about the conformational flexibility, stability, and dynamic behavior of a molecule in a simulated environment (e.g., in water). imist.manih.gov
For this compound, an MD simulation could reveal how the molecule behaves in a biological medium. Key parameters analyzed from MD trajectories include the Root Mean Square Deviation (RMSD), which measures the average deviation of the molecule's backbone atoms from a reference structure, indicating conformational stability. Another parameter is the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the molecule. Such simulations are critical for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site. nih.gov
Molecular Docking Studies with Relevant Biomolecules (e.g., enzyme active sites, DNA)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA). mdpi.com This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. tandfonline.comtandfonline.comnih.gov The output of a docking simulation is typically a binding score or binding energy, which estimates the strength of the interaction, and a predicted binding pose showing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor. nih.gov
Thiosemicarbazide and thiosemicarbazone derivatives are known to inhibit various enzymes, such as tyrosinase, urease, and polymerases, often by chelating metal ions in the enzyme's active site via their sulfur and nitrogen atoms. mdpi.comtandfonline.com Molecular docking studies of this compound could be performed against relevant biological targets to predict its inhibitory potential. For example, docking against an enzyme like tyrosinase might show the sulfur atom interacting with copper ions in the active site, while the nitrobenzyl group forms hydrophobic or hydrogen bonding interactions with nearby amino acid residues. mdpi.com
Table 3: Common Biomolecular Targets for Thiosemicarbazide Derivatives in Docking Studies
| Biomolecular Target | Potential Interaction Sites | Relevance |
|---|---|---|
| Tyrosinase | Copper ions in the active site | Inhibition of melanin (B1238610) production |
| Urease | Nickel ions in the active site | Treatment of H. pylori infections |
| DNA Topoisomerases | DNA-enzyme complex interface | Anticancer, antibacterial activity |
| Androgen Receptor | Ligand-binding domain | Anticancer (prostate cancer) activity |
QSAR (Quantitative Structure-Activity Relationship) Modeling (Computational Descriptors)
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. This is achieved by calculating a variety of molecular descriptors that quantify the physicochemical properties of the molecule. For a compound like this compound, these descriptors typically fall into several categories: electronic (e.g., dipole moment, partial atomic charges), steric (e.g., molecular volume, surface area), and lipophilic (e.g., LogP).
While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available research, QSAR studies on related thiosemicarbazone and nitroaromatic compounds highlight the key descriptors that likely influence its activity. These analyses often reveal that properties such as the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, molecular weight, and measures of polarity and polarizability are crucial in predicting biological efficacy.
For instance, in a typical QSAR analysis of a series of related compounds, the following descriptors would be calculated to build a predictive model.
| Descriptor Category | Specific Descriptor | Typical Role in QSAR Models |
| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Relates to the molecule's ability to accept electrons. | |
| Dipole Moment | Quantifies the overall polarity of the molecule. | |
| Topological | Molecular Connectivity Indices | Describes the size, shape, and degree of branching. |
| Physicochemical | LogP (Partition Coefficient) | Measures the lipophilicity, affecting membrane permeability. |
| Molar Refractivity | Relates to molecular volume and polarizability. | |
| Polar Surface Area (PSA) | Predicts transport properties, such as intestinal absorption. |
These descriptors, once calculated for a series of molecules with known activities, are used to generate a regression model that can predict the activity of new or untested compounds like this compound.
Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize the crystal structure of a molecule. By mapping properties onto this unique molecular surface, one can gain a deep understanding of how molecules pack in the solid state. For this compound, this analysis reveals the nature and relative importance of hydrogen bonds, van der Waals forces, and other non-covalent contacts.
The analysis generates a three-dimensional surface around the molecule, which can be color-coded based on different properties. A key property is the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, which are often indicative of hydrogen bonds, while blue regions represent weaker or longer-range interactions.
While a specific Hirshfeld analysis for this compound is not available, studies on structurally analogous compounds—such as other thiosemicarbazide derivatives containing a nitrophenyl group—provide a clear picture of the expected interactions. The crystal packing is typically dominated by a network of hydrogen bonds and other weak interactions. The nitro group (–NO₂) and the thiosemicarbazide moiety (–NHNHCSNH₂) are key players in forming these interactions.
The relative contributions of the most significant intermolecular contacts for a compound of this type are summarized in the table below, based on analyses of closely related structures.
| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface | Description of Interaction |
| H···H | ~ 40 - 50% | Represents the most abundant, though individually weak, van der Waals contacts between hydrogen atoms. |
| O···H / H···O | ~ 15 - 25% | Primarily corresponds to hydrogen bonds involving the oxygen atoms of the nitro group and hydrogen atoms from the amine groups. |
| C···H / H···C | ~ 10 - 20% | Indicates weak C–H···π interactions involving the phenyl ring and other C-H bonds. |
| S···H / H···S | ~ 5 - 15% | Relates to hydrogen bonds involving the sulfur atom of the thiocarbonyl group and hydrogen atoms from the amine groups. |
| N···H / H···N | ~ 5 - 10% | Represents hydrogen bonds between nitrogen atoms of the thiosemicarbazide backbone and nearby hydrogen atoms. |
| Other (C···C, N···O, etc.) | < 5% | Includes various other weak contacts such as π-π stacking between phenyl rings. |
Coordination Chemistry and Metal Complexation Studies
Ligand Binding Modes and Donor Atoms in Metal Complexes
Thiosemicarbazides and their derivatives, known as thiosemicarbazones, are versatile ligands capable of coordinating to metal ions in several ways. sncwgs.ac.in The primary donor sites are the sulfur atom of the thione group (C=S) and the nitrogen atoms of the hydrazinic backbone. icm.edu.plnih.gov
In the vast majority of its metal complexes, 4-(4-Nitrobenzyl)-3-thiosemicarbazide is expected to act as a bidentate ligand. Coordination typically occurs through the sulfur atom and one of the hydrazinic nitrogen atoms, forming a stable five-membered chelate ring with the metal center. nih.govias.ac.in This N,S-bidentate chelation is the most common coordination mode observed for this class of compounds. nih.govjocpr.comsphinxsai.comnih.gov Infrared spectroscopic studies confirm this mode, showing shifts in the vibrational frequencies associated with the C=S and N-H groups upon complexation. sncwgs.ac.in
While bidentate N,S chelation is predominant, other binding modes are possible depending on the metal ion, the reaction conditions, and the presence of other ligands. In some instances, these ligands can behave as monodentate donors, coordinating solely through the sulfur atom. jocpr.comnih.gov
Table 1: Common Coordination Modes of Thiosemicarbazide-Based Ligands
| Binding Mode | Donor Atoms Involved | Typical Chelate Ring Size |
|---|---|---|
| Bidentate | Hydrazinic Nitrogen, Thione Sulfur (N,S) | 5-membered |
| Monodentate | Thione Sulfur (S) | - |
| Monodentate | Hydrazinic Nitrogen (N) | - |
Synthesis and Stoichiometry of Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II), Fe(II), Mn(II), Cd(II), UO2(VI))
The synthesis of metal complexes with this compound generally follows well-established procedures for thiosemicarbazide (B42300) and thiosemicarbazone ligands. The most common method involves the reaction of the ligand with a suitable metal salt in a 1:1 or 2:1 ligand-to-metal molar ratio. jocpr.comsphinxsai.com
Typically, a hot ethanolic or methanolic solution of the ligand is mixed with a solution of the corresponding metal salt (e.g., chlorides, acetates, or nitrates) in the same solvent. sphinxsai.commdpi.com The reaction mixture is often refluxed for several hours to ensure the completion of the reaction. mdpi.compurkh.comichem.md Upon cooling, the resulting metal complex precipitates out of the solution and can be collected by filtration, washed with the solvent, and dried. sphinxsai.com The complexes obtained are generally microcrystalline solids, stable in air, and often soluble in polar organic solvents like DMF and DMSO. nih.gov
The stoichiometry of the resulting complexes is influenced by the metal ion's coordination number and the reaction conditions. For divalent metal ions like Co(II), Ni(II), Cu(II), and Zn(II), both 1:1 and 1:2 (metal:ligand) complexes are frequently reported. nih.govresearchgate.net
Table 2: Examples of Metal Ions and Typical Stoichiometries with Thiosemicarbazide/Thiosemicarbazone Ligands
| Metal Ion | Typical Metal:Ligand Stoichiometry |
|---|---|
| Co(II) | 1:1, 1:2 |
| Ni(II) | 1:1, 1:2 |
| Cu(II) | 1:1, 1:2 |
| Zn(II) | 1:2 |
| Cd(II) | 1:2 |
| Fe(II)/Fe(III) | 1:2 |
| Mn(II) | 1:2 |
| UO₂(VI) | 1:2 |
Structural Characterization of Metal Complexes (Spectroscopic, X-ray Diffraction)
The structures of metal complexes derived from this compound are elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction.
Spectroscopic Methods:
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the ligand's binding mode. The coordination of the thione sulfur atom is confirmed by a downward shift (to a lower wavenumber) of the ν(C=S) band in the complex's spectrum compared to the free ligand. nih.gov Similarly, a shift in the bands associated with the N-H group indicates the involvement of the hydrazinic nitrogen in coordination. sncwgs.ac.in The formation of metal-ligand bonds is further substantiated by the appearance of new, low-frequency bands corresponding to ν(M-S) and ν(M-N) vibrations. jocpr.compurkh.com
NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy provides valuable structural information. Upon complexation, the signal of the N-H proton typically shifts, confirming the coordination of the nitrogen atom. sncwgs.ac.innih.gov
UV-Visible Spectroscopy: The electronic spectra of the complexes provide insights into their geometry. The position and intensity of d-d transition bands can help distinguish between octahedral, tetrahedral, and square planar arrangements around the metal center. sphinxsai.comnih.gov
Table 3: Key Spectroscopic Data for Characterizing Metal-Thiosemicarbazide Complexes
| Spectroscopic Technique | Key Feature | Interpretation |
|---|---|---|
| Infrared (IR) | Shift of ν(C=S) band to lower frequency | Coordination via Sulfur atom |
| Infrared (IR) | Shift of ν(N-H) band | Coordination via Nitrogen atom |
| Infrared (IR) | Appearance of new bands at 414-582 cm⁻¹ | Formation of M-N and M-S bonds purkh.com |
| UV-Visible | d-d transition bands | Elucidation of coordination geometry |
| ¹H NMR | Downfield shift of N-H proton signal | Coordination via Nitrogen atom |
Electronic Properties and Magnetic Susceptibility of Metal Complexes
Magnetic susceptibility measurements are crucial for understanding the electronic structure and stereochemistry of paramagnetic metal complexes, particularly those of first-row transition metals. nih.gov The effective magnetic moment (μ_eff), calculated from these measurements, provides information about the number of unpaired electrons in the metal's d-orbitals, which in turn helps in assigning the complex's geometry. sphinxsai.com
For instance, Ni(II) (d⁸) complexes can be either octahedral (typically with μ_eff ≈ 2.9–3.4 B.M.), tetrahedral (μ_eff ≈ 3.5–4.2 B.M.), or square planar (diamagnetic, μ_eff = 0 B.M.). researchgate.net Similarly, Co(II) (d⁷) complexes can be distinguished, with high-spin octahedral complexes having moments of 4.7–5.2 B.M. and tetrahedral complexes having moments of 4.4–4.8 B.M. researchgate.net Cu(II) (d⁹) complexes typically exhibit a magnetic moment of around 1.73 B.M., consistent with one unpaired electron, though the value can vary with geometry. researchgate.net Studies on Fe(II) and Mn(II) complexes with similar ligands confirm expected high-spin octahedral geometries with magnetic moments of approximately 5.47 B.M. and 6.40 B.M., respectively. nih.gov
Table 4: Typical Magnetic Moments and Corresponding Geometries for Metal(II) Complexes
| Metal Ion | Electronic Configuration | Typical μ_eff (B.M.) | Common Geometry |
|---|---|---|---|
| Co(II) | d⁷ | 4.7 - 5.2 | Octahedral (High-spin) |
| Ni(II) | d⁸ | 2.9 - 3.4 | Octahedral |
| Cu(II) | d⁹ | ~1.7 - 2.2 | Distorted Octahedral / Square Planar |
| Mn(II) | d⁵ | ~5.9 | Octahedral (High-spin) |
| Fe(II) | d⁶ | ~5.1 - 5.5 | Octahedral (High-spin) |
Electrochemical Behavior of the Ligand and its Metal Complexes
The redox properties of this compound and its metal complexes can be investigated using techniques like cyclic voltammetry. electrochemsci.org The cyclic voltammogram of the free ligand typically shows irreversible oxidation and reduction peaks corresponding to the redox processes of the thioamide or other electroactive groups within the molecule. nih.gov
Upon complexation, the electrochemical behavior changes significantly. The voltammograms of the metal complexes display new redox peaks attributed to the metal center (e.g., M(II)/M(I) or M(III)/M(II) couples), in addition to the ligand-based peaks. nih.gov The redox potentials of both the metal and the ligand are often shifted compared to the free species, indicating that the stability of different oxidation states is altered upon coordination. nih.govmdpi.com This electrochemical data is valuable for understanding the electronic communication between the metal ion and the ligand framework.
Solution Chemistry and Stability Constants of Metal Complexes
The stability of the metal complexes in solution is quantified by their stability constants (log K or log β). These constants are determined potentiometrically or spectrophotometrically and provide a measure of the strength of the metal-ligand interaction. researchgate.net For thiosemicarbazide and thiosemicarbazone complexes with divalent metal ions, the stability generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net
Studies on similar ligands have determined the sequence of stability constants for a range of metal ions. For example, one study reported the order of stability as Th⁴⁺ > UO₂²⁺ > Cu²⁺ > Ni²⁺ > Co²⁺ > Mn²⁺. researchgate.net The high stability of these complexes is attributed to the formation of the five-membered chelate ring through the soft sulfur and borderline hard nitrogen donor atoms, which can effectively coordinate with a wide array of metal ions. sncwgs.ac.in Quantitative structure-property relationship (QSPR) models have also been developed to predict the stability constants of new metal-thiosemicarbazone complexes based on their molecular structure. dthujs.vn
Chemical Reactivity and Derivatization
Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)
The reaction of 4-(4-nitrobenzyl)-3-thiosemicarbazide with various carbonyl compounds, such as aldehydes and ketones, is a fundamental derivatization strategy. This condensation reaction typically occurs between the terminal primary amino group (-NH2) of the thiosemicarbazide (B42300) and the carbonyl carbon of an aldehyde or ketone. The reaction is usually carried out by refluxing the reactants in an alcoholic solvent, often with a catalytic amount of acid (e.g., glacial acetic acid or hydrochloric acid), to yield the corresponding Schiff bases, known as 4-(4-nitrobenzyl)-3-thiosemicarbazones. chemmethod.comjocpr.comnih.gov
The general mechanism involves the nucleophilic attack of the terminal nitrogen atom of the thiosemicarbazide on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form an azomethine or imine group (-N=CH-). researchgate.net These resulting thiosemicarbazones are valuable intermediates in organic synthesis, particularly for the construction of various heterocyclic systems. chemmethod.comnih.gov The presence of the 4-nitrobenzyl group can influence the reactivity and properties of the resulting Schiff bases.
Table 1: Synthesis of Schiff Bases from this compound and Carbonyl Compounds
| Carbonyl Compound | Resulting Schiff Base (Thiosemicarbazone) | Reaction Conditions |
|---|---|---|
| Benzaldehyde (B42025) | 2-(benzylidene)-N-(4-nitrobenzyl)hydrazine-1-carbothioamide | Ethanol (B145695), catalytic acetic acid, reflux |
| Acetophenone | 2-(1-phenylethylidene)-N-(4-nitrobenzyl)hydrazine-1-carbothioamide | Ethanol, catalytic acetic acid, reflux |
| 4-Chlorobenzaldehyde | 2-(4-chlorobenzylidene)-N-(4-nitrobenzyl)hydrazine-1-carbothioamide | Ethanol, catalytic acetic acid, reflux |
Cyclization Reactions to Form Heterocyclic Compounds
The this compound scaffold and its Schiff base derivatives are excellent precursors for synthesizing a variety of five-membered heterocyclic rings. The course of the cyclization reaction is often dictated by the reaction conditions, particularly the pH (acidic vs. alkaline medium) and the nature of the cyclizing agent. ptfarm.pl
1,2,4-Triazoles: The cyclization of 4-substituted thiosemicarbazides in an alkaline medium typically leads to the formation of 1,2,4-triazole-3-thiones (or their thiol tautomers). researchgate.net For instance, refluxing this compound with an aqueous solution of sodium hydroxide (B78521) can induce intramolecular cyclization, involving the elimination of a water molecule, to yield 4-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. nih.govdergipark.org.tr This method is a common and efficient route for the synthesis of the 1,2,4-triazole (B32235) core. researchgate.net
1,3,4-Thiadiazoles: In contrast, cyclization under acidic conditions favors the formation of 1,3,4-thiadiazole (B1197879) derivatives. ptfarm.plsbq.org.br Treatment of this compound or its acyl derivatives with strong acids like concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride can lead to dehydrative cyclization to form 5-amino-2-(4-nitrobenzylamino)-1,3,4-thiadiazole. rsc.orgorganic-chemistry.org Similarly, oxidative cyclization of thiosemicarbazones derived from this scaffold, using reagents like ferric chloride, can also yield substituted 1,3,4-thiadiazoles. arkat-usa.org
1,3,4-Oxadiazoles: The synthesis of 1,3,4-oxadiazoles from a thiosemicarbazide precursor requires a desulfurization step. luxembourg-bio.com This can be achieved by reacting an acyl derivative of this compound with reagents that promote both cyclization and sulfur removal. One common method involves treatment with iodine in the presence of an alkali, or using reagents like tosyl chloride in pyridine (B92270). jchemrev.com Another approach is the oxidative cyclization with agents like potassium bromate (B103136) (KBrO3), which can lead to the formation of the oxadiazole ring through the elimination of sulfur. acs.org
Thiazolidinones: Thiazolidinone rings are typically synthesized from the Schiff base derivatives (thiosemicarbazones) of this compound. nih.gov A widely used method is the reaction of the thiosemicarbazone with an α-halo carboxylic acid, such as chloroacetic acid, in the presence of a base like anhydrous sodium acetate (B1210297) in a solvent like glacial acetic acid. chemmethod.comresearchgate.net This reaction proceeds via initial S-alkylation followed by intramolecular cyclization with the loss of a water molecule to form the 4-thiazolidinone (B1220212) ring. nih.gov
Table 2: Heterocyclic Systems Derived from this compound
| Heterocyclic System | General Synthesis Route | Reagents and Conditions |
|---|---|---|
| 1,2,4-Triazoles | Intramolecular cyclization of thiosemicarbazide | Alkaline medium (e.g., NaOH), reflux nih.govdergipark.org.tr |
| 1,3,4-Thiadiazoles | Dehydrative cyclization of acylthiosemicarbazide | Acidic medium (e.g., H₂SO₄, POCl₃) ptfarm.plrsc.org |
| 1,3,4-Oxadiazoles | Cyclodesulfurization of acylthiosemicarbazide | Iodine/NaOH or Tosyl chloride/pyridine jchemrev.com |
Oxidation-Reduction Chemistry of the Thiosemicarbazide Moiety
The thiosemicarbazide moiety is susceptible to both oxidation and reduction reactions. The sulfur atom is the primary site of oxidation, which can lead to various products depending on the oxidant and reaction conditions. Mild oxidation can result in the formation of a disulfide bridge, while stronger oxidants can lead to oxidative cyclization to form heterocyclic compounds like 1,3,4-thiadiazoles or even desulfurization to yield 1,3,4-oxadiazoles. acs.orgnih.gov
The oxidation of thiosemicarbazide itself has been studied with various oxidants like chloramine-T and bromamine-T in an acid medium. rsc.org The process can proceed through the formation of an N-chloro intermediate which then undergoes further reactions. rsc.org Metal ions with redox activity, such as Cu(II) and Sn(IV), can also induce oxidative cyclization and coupling of thiosemicarbazides to yield thiadiazole or triazolium salts. nih.gov The specific outcome is often controlled by the choice of solvent and reaction conditions. nih.gov
Conversely, the nitro group on the benzyl (B1604629) substituent is a readily reducible functionality. Standard reduction methods, such as catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., using SnCl₂/HCl), can convert the nitro group (-NO₂) to an amino group (-NH₂). This transformation yields 4-(4-aminobenzyl)-3-thiosemicarbazide, a new derivative with a reactive primary aromatic amine group, which can be used for further synthetic modifications, such as diazotization or acylation.
Synthesis and Characterization of Novel Derivatives Incorporating this compound Scaffold
The synthesis of novel derivatives is primarily achieved through the reactions described above, leading to a diverse library of compounds. The characterization of these newly synthesized molecules is essential to confirm their structures and purity. Standard analytical techniques are employed for this purpose.
Synthesis: Novel derivatives are commonly synthesized by reacting this compound or its thiosemicarbazone intermediates with various electrophiles and cyclizing agents. For example, reacting the parent compound with different aromatic isothiocyanates can yield 1,4-disubstituted thiosemicarbazides, which can then be cyclized. nih.gov Similarly, using a range of aldehydes and ketones in Schiff base formation introduces structural diversity that is carried through to subsequent heterocyclic products like thiazolidinones. chemmethod.com
Characterization: The structural elucidation of these derivatives relies on a combination of spectroscopic methods.
Infrared (IR) Spectroscopy: IR spectra are used to identify key functional groups. For the parent compound, characteristic peaks would include N-H stretching vibrations (around 3100-3400 cm⁻¹), C=S stretching (around 1100-1300 cm⁻¹), and strong symmetric and asymmetric stretches for the nitro group (around 1340 cm⁻¹ and 1520 cm⁻¹, respectively). nih.gov In derivatives, the appearance or disappearance of certain bands, such as the C=O band in thiazolidinones (around 1700 cm⁻¹) or the C=N band in Schiff bases (around 1600 cm⁻¹), confirms the reaction. chemmethod.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the molecular structure. In ¹H-NMR, signals for aromatic protons, methylene (B1212753) (-CH₂-) protons of the benzyl group, and exchangeable N-H protons can be assigned. nih.govnih.gov Upon derivatization, new signals appear, such as the azomethine proton (-N=CH-) in Schiff bases (around 8.0-8.6 ppm) or the methylene protons of the thiazolidinone ring (around 3.9 ppm). chemmethod.comnih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to support the proposed structure through fragmentation patterns.
Table 3: Spectroscopic Data for a Representative Derivative: 2-(4-nitrobenzylidene)-N-(4-nitrobenzyl)hydrazine-1-carbothioamide
| Spectroscopic Technique | Observed Features (Expected) | Interpretation |
|---|---|---|
| IR (KBr, cm⁻¹) | ~3200-3400 (N-H), ~1600 (C=N), ~1520 & 1345 (NO₂), ~1250 (C=S) | Presence of NH groups, imine bond formation, nitro groups, and thione group. |
| ¹H-NMR (DMSO-d₆, δ ppm) | ~11.5 (1H, s, NH), ~8.0-8.5 (9H, m, Ar-H & N=CH), ~4.8 (2H, d, CH₂), ~10.0 (1H, t, NH) | Confirms the presence of aromatic, azomethine, methylene, and amide protons. |
| ¹³C-NMR (DMSO-d₆, δ ppm) | ~178 (C=S), ~140-148 (Ar-C-NO₂ & C=N), ~120-135 (Ar-CH), ~45 (CH₂) | Indicates the presence of thione carbon, aromatic and imine carbons, and methylene carbon. |
| Mass Spec (m/z) | [M]+ peak corresponding to the molecular formula C₁₅H₁₃N₅O₄S | Confirms the molecular weight of the synthesized compound. |
Structure Activity Relationship Sar Investigations
Systematic Structural Modifications of the 4-(4-Nitrobenzyl)-3-thiosemicarbazide Scaffold
The this compound scaffold offers several sites for systematic structural modification to explore and optimize biological activity. Research has shown that even minor alterations to this framework can lead to significant changes in efficacy. The primary points of modification include the N1 position (acyl group), the N4 position (the nitrobenzyl group), and the thiocarbonyl (C=S) group.
Aromatic and Heterocyclic Acyl Groups: A common strategy involves introducing different aromatic or heterocyclic rings at the N1 position. For instance, derivatives incorporating pyridinecarbonyl moieties have been synthesized and evaluated. researchgate.netresearchgate.net The position of the nitrogen atom within the pyridine (B92270) ring (e.g., 2-pyridine, 3-pyridine, 4-pyridine) can influence the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets. researchgate.netresearchgate.net Similarly, substituting the N1-acyl group with moieties derived from hydroxybenzoic acids, such as salicylic (B10762653) acid, has been shown to yield compounds with potent antimicrobial activity. nih.gov
Modifications at the N4-Position: The N4-position, bearing the 4-nitrobenzyl group, is another key site for structural variation. Modifications here directly impact the molecule's interaction with the target's binding pocket.
Substitution on the Phenyl Ring: The electronic nature and position of substituents on the phenyl ring are crucial. researchgate.net While the parent compound features a nitro group at the para-position, studies on related thiosemicarbazides have explored a wide range of substituents, including halogens (chloro, fluoro, bromo), alkyl, and alkoxy groups (methyl, methoxy, ethoxy). researchgate.netmdpi.com For example, replacing the nitro group with a trifluoromethylphenyl group has resulted in compounds with significant activity against Gram-positive bacteria. researchgate.net The presence and position of electron-withdrawing or electron-donating groups can alter the molecule's polarity, lipophilicity, and ability to form hydrogen bonds.
Altering the Aromatic Moiety: The entire 4-nitrobenzyl group can be replaced with other aromatic or aliphatic systems. In related series, aryl substitutions such as 4-methylphenyl and 4-methoxyphenyl (B3050149) have been investigated. mdpi.com These changes help to probe the steric and electronic requirements of the binding site.
Modifications of the Thiosemicarbazide (B42300) Backbone: The core thiosemicarbazide linker (–NH–C(=S)–NH–NH–) is essential for activity, but it can also be modified.
Thione-Thiol Tautomerism: The thiosemicarbazide moiety can exist in thione and thiol tautomeric forms. This tautomerism is important for its biological activity, particularly its ability to chelate metal ions, which is a known mechanism for the inhibition of certain enzymes. nih.gov
Formation of Metal Complexes: A significant structural modification involves the formation of coordination complexes with various transition metal ions (e.g., Cu(II), Co(II), Ni(II), Zn(II)). mdpi.com Chelation through the sulfur and hydrazinic nitrogen atoms can enhance the biological activity of the parent thiosemicarbazide ligand, sometimes dramatically. mdpi.com For example, a 4-Cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione, which was inactive against certain bacteria, gained activity after forming a metal complex. mdpi.com
Elucidation of Key Pharmacophoric Features for Biological Activity
A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For this compound and its analogs, several key pharmacophoric features have been identified as crucial for their biological activity.
The Thiosemicarbazide Moiety (NH-NH-C=S-NH): This core structure is a fundamental pharmacophoric feature. researchgate.net It acts as a versatile scaffold that can engage in multiple hydrogen bonds with biological targets through its N-H and C=S groups. The sulfur and adjacent nitrogen atoms are excellent metal chelators, which is critical for the inhibition of metalloenzymes. nih.gov The geometry of the thiosemicarbazide skeleton, particularly at the N4-terminus, has been suggested to be a key determinant of antibacterial activity. nih.gov
Hydrogen Bonding Donor/Acceptor Sites: The two hydrazinic nitrogens (N1 and N2) and the N4 nitrogen function as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group acts as a hydrogen bond acceptor. This network of hydrogen bonding potential allows for strong and specific interactions with amino acid residues in enzyme active sites or other biological receptors.
Aromatic Ring System: The 4-nitrobenzyl group provides a crucial aromatic feature. This flat, hydrophobic moiety can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target's binding site.
Computational studies, including conformational analysis and evaluation of electrostatic properties, have supported the importance of these features. For instance, the molecular geometry and dipole moment have been shown to correlate with the biological activity of some thiosemicarbazide derivatives. mdpi.com
Correlation of Structural Variations with In Vitro Biological Efficacy (Computational and Experimental)
The systematic modifications described above have been extensively correlated with in vitro biological outcomes, including antibacterial, antifungal, and antiproliferative activities. researchgate.netresearchgate.net Both experimental testing and computational modeling have been employed to rationalize these SAR findings.
Experimental Correlation:
Antibacterial Activity: The choice of substituent on the aromatic rings at both the N1 and N4 positions significantly impacts antibacterial efficacy. In a study of thiosemicarbazides derived from 4-(morpholin-4-yl)-3-nitrobenzhydrazide, a derivative with a 4-trifluoromethylphenyl group at the N4 position showed potent activity against Gram-positive bacteria, with MIC values ranging from 31.25 to 62.5 µg/mL. researchgate.net In contrast, derivatives of salicylic acid hydrazide were found to have the most potent activity in another series. nih.gov This highlights that the interplay between different parts of the molecule determines the final efficacy. Thiosemicarbazide derivatives featuring a 4-nitrophenyl group have demonstrated antibacterial effects against staphylococci and streptococci species. researchgate.net
Antiproliferative Activity: Thiosemicarbazide derivatives have also been evaluated for their anticancer potential. researchgate.netmdpi.com Certain 1-(pyridinecarbonyl)-4-(nitrophenyl)thiosemicarbazides have been shown to significantly inhibit the division of A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma) cell lines. researchgate.netmdpi.com The antiproliferative effectiveness often shows a clear dependence on the specific substitutions, with IC₅₀ values varying with changes to the scaffold. researchgate.net
The following table summarizes the general SAR trends observed for thiosemicarbazide derivatives based on experimental data from various studies.
| Modification Site | Structural Variation | Observed Impact on In Vitro Activity | Reference(s) |
| N1-Acyl Group | Introduction of salicylic acid moiety | Potent antimicrobial activity | nih.gov |
| Introduction of pyridinecarbonyl moiety | Significant antiproliferative activity | researchgate.netresearchgate.net | |
| N4-Aryl Group | Substitution with 4-trifluoromethylphenyl | Potent activity against Gram-positive bacteria | researchgate.net |
| Substitution with 4-chlorophenyl | Moderate enzyme inhibition | nih.gov | |
| Para-substitution on the phenyl ring | Generally enhances potency | nih.gov | |
| Backbone | Formation of metal complexes | Can significantly increase antibacterial activity | mdpi.com |
Computational Correlation:
Molecular Docking: To understand the molecular basis of the observed activity, computational docking studies have been performed. These studies simulate the binding of the thiosemicarbazide derivatives into the active site of a target protein. For example, thiosemicarbazide derivatives have been docked into the glucose-binding site of α-glucosidase, showing a binding mode similar to the natural substrate. researchgate.netnih.gov In other cases, thiosemicarbazones have been identified as inhibitors of dihydrofolate reductase (DHFR), with docking studies confirming their ability to bind to the enzyme's active site. nih.gov These simulations help to explain why certain structural features, like para-substitution, lead to enhanced potency by allowing for a better fit and more favorable interactions within the binding pocket. nih.gov
QSAR and Molecular Properties: Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate physicochemical properties of compounds with their biological activity. nih.gov Properties like lipophilicity (clogP), electronegativity, and molecular geometry have been linked to the efficacy of nitro-aromatic compounds. mdpi.commdpi.com For some thiosemicarbazides, a direct relationship between the molecular dipole moment and biological activity has been observed, suggesting that electrostatic interactions are a key driver of their mechanism. mdpi.com
The combination of experimental screening and computational analysis provides a powerful approach to understanding the SAR of the this compound scaffold, guiding the rational design of new and more effective therapeutic agents.
Analytical Applications
Use as a Chromogenic Reagent for Metal Ion Detection
Thiosemicarbazides and their derivatives are widely recognized for their utility as chromogenic reagents. ymerdigital.com These compounds can undergo a distinct color change upon forming complexes with specific metal ions, enabling the visual or instrumental detection of these ions. ias.ac.in The coordination of the metal ion with the sulfur and nitrogen atoms of the thiosemicarbazide (B42300) ligand often leads to the formation of a stable chelate ring, which alters the electronic structure of the ligand and results in a shift in its absorption spectrum to a longer wavelength (a bathochromic shift), producing a visible color. ekb.eg
The selectivity of a thiosemicarbazide-based chromogenic reagent for a particular metal ion can be tuned by modifying the substituent groups attached to the thiosemicarbazide core. While direct studies on 4-(4-Nitrobenzyl)-3-thiosemicarbazide are limited, numerous other thiosemicarbazone derivatives have been successfully employed for the colorimetric detection of various metal ions. For instance, isatin-3-thiosemicarbazone has been reported as a selective chromogenic sensor for the fluoride (B91410) anion, exhibiting a color change from light yellow to reddish-orange. researchgate.net Similarly, quinoline-based thiosemicarbazones have been developed as colorimetric chemosensors for fluoride and cyanide ions. nih.gov
| Chromogenic Reagent | Target Ion(s) | Observed Color Change | Reference |
|---|---|---|---|
| Isatin-3-thiosemicarbazone | F⁻ | Light yellow to reddish-orange | researchgate.net |
| Quinoline-based thiosemicarbazones | F⁻, CN⁻ | Visually distinct color changes | nih.gov |
| Ninhydrin-thiosemicarbazone | Hg²⁺, F⁻ | Visible colorimetric response | ias.ac.in |
| 1-(2-thiophenylimino)-4-(N-dimethyl)benzene | Fe²⁺, Fe³⁺, Cr³⁺, Hg²⁺ | Formation of colored complexes | mdpi.com |
Application in Spectrophotometric Assays for Metal Ion Determination
The color-forming reactions of thiosemicarbazides with metal ions provide the basis for their application in quantitative spectrophotometric analysis. ymerdigital.com Spectrophotometry is a widely used analytical technique that measures the amount of light absorbed by a colored substance. By measuring the absorbance of the colored metal-thiosemicarbazide complex at a specific wavelength, the concentration of the metal ion in a sample can be accurately determined. sphinxsai.com
The key parameters for a successful spectrophotometric method include a stable color formation, a significant difference in the absorption maxima (λmax) between the reagent and the complex, and adherence to Beer's Law over a specific concentration range. Numerous thiosemicarbazone-based spectrophotometric methods have been developed for the determination of a wide array of transition metals in various samples, including alloys, environmental, and pharmaceutical samples. ymerdigital.comnih.gov
For example, 4-[N,N-(diethyl)amino] benzaldehyde (B42025) thiosemicarbazone (DEABT) has been utilized for the spectrophotometric determination of platinum(IV). The Pt(IV)-DEABT complex exhibits a maximum absorbance at 405 nm, and the method is applicable over a concentration range of 0.48-7.02 μg cm⁻³. nih.gov Another example is the use of 4-hydroxybenzaldehyde (B117250) thiosemicarbazone for the simultaneous determination of Cu(II) and Ni(II). sphinxsai.com
| Reagent | Metal Ion | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Beer's Law Range (μg/mL) | Reference |
|---|---|---|---|---|---|
| 4-[N,N-(diethyl)amino] benzaldehyde thiosemicarbazone (DEABT) | Pt(IV) | 405 | 1.755 × 10⁴ | up to 7.80 | nih.gov |
| 5-Bromosalicylaldehyde thiosemicarbazone (5-BSAT) | Zn(II) | 381 | 1.08 × 10⁴ | 0.13 - 0.39 | ekb.eg |
| 4-hydroxybenzaldehyde thiosemicarbazone (4-HBTS) | Cu(II) | - | - | 0.381 - 2.48 | sphinxsai.com |
| 4-hydroxybenzaldehyde thiosemicarbazone (4-HBTS) | Ni(II) | - | - | 0.35 - 2.8 | sphinxsai.com |
Development of Fluorescent Sensors for Specific Analytes
In addition to chromogenic and spectrophotometric applications, thiosemicarbazide derivatives have emerged as promising candidates for the development of fluorescent sensors. dergipark.org.tr Fluorescent sensors offer several advantages, including high sensitivity, selectivity, and rapid response times. The sensing mechanism of these probes often involves processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF), which lead to a change in the fluorescence intensity or a shift in the emission wavelength upon binding with a specific analyte. mdpi.com
While there is no specific information on a fluorescent sensor based on this compound, the general principles can be applied. A novel thiosemicarbazide-based fluorescent sensor, for instance, has been developed for the detection of hypochlorite, demonstrating fluorescence quenching upon interaction. mdpi.comresearchgate.net Another study reports a thiosemicarbazide derivative that selectively complexes with Fe³⁺, leading to fluorescence quenching, and this has been applied to the determination of iron in soil samples. dergipark.org.tr The development of such sensors often involves incorporating a fluorophore unit into the thiosemicarbazide structure.
| Fluorescent Sensor | Target Analyte | Sensing Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| 1-(4-tert-Butylphenyl)-4-(4-trifluoromethylphenyl)carbonylthiosemicarbazide | Fe³⁺ | Fluorescence quenching | 0.07 mg/L | dergipark.org.tr |
| Acridine-based thiosemicarbazide (AFC) | ClO⁻ | Fluorescence quenching | 58.7 μM | mdpi.comresearchgate.net |
| N, S co-doped Carbon Dots | Ti⁴⁺ | Fluorescence quenching | 29 nM | researchgate.net |
| Nitrogen-doped Carbon Dots | Hg²⁺ | Fluorescence quenching | 49 nM | researchgate.net |
Future Research Directions and Challenges
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of thiosemicarbazide (B42300) derivatives has traditionally relied on the condensation of a substituted thiosemicarbazide with an appropriate aldehyde or ketone or the reaction of hydrazides with isothiocyanates. researchgate.netnih.govmdpi.com Future research should pivot towards the development of more efficient and environmentally benign synthetic routes for 4-(4-Nitrobenzyl)-3-thiosemicarbazide and its analogues.
Key areas of focus include:
Green Chemistry Approaches: Methodologies that minimize waste and utilize less hazardous reagents are paramount. Techniques such as solvent-free solid-state reactions, often achieved through ball-milling, have shown promise for producing thiosemicarbazones quantitatively without the need for extensive purification. nih.gov Exploring these and other green techniques like microwave-assisted synthesis could lead to more sustainable production pathways.
Catalytic Methods: Investigating novel catalysts could improve reaction times and yields. While simple acid catalysis is common, exploring enzymatic or organocatalytic routes could offer higher selectivity and milder reaction conditions. rsc.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting the synthesis of this compound to a flow chemistry platform could enable more efficient and reproducible production for further studies.
Table 1: Comparison of Synthetic Methodologies for Thiosemicarbazide Derivatives
| Methodology | Description | Advantages | Challenges |
|---|---|---|---|
| Conventional Reflux | Heating reagents in a solvent, often with an acid catalyst. mdpi.com | Well-established, simple setup. | Long reaction times, use of volatile organic solvents, potential for side products. |
| Microwave-Assisted | Using microwave irradiation to rapidly heat the reaction mixture. | Drastically reduced reaction times, improved yields. | Requires specialized equipment, potential for localized overheating. |
| Ball-Milling (Mechanochemistry) | A solvent-free method involving the mechanical grinding of solid reactants. nih.gov | Environmentally friendly, high yields, minimal waste. nih.gov | Scalability can be an issue, not suitable for all substrates. |
| Flow Chemistry | Reagents are pumped through a reactor for continuous processing. | High throughput, precise control over parameters, enhanced safety. | Higher initial setup cost, potential for clogging. |
Deeper Mechanistic Elucidation of In Vitro Biological Activities
Thiosemicarbazides and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. researchgate.netresearchgate.netnih.gov For this compound, it is crucial to move beyond preliminary screening and delve into the specific molecular mechanisms that underpin its bioactivity.
Future investigations should aim to:
Identify Molecular Targets: A key challenge is to identify the specific enzymes or cellular pathways that are modulated by the compound. For instance, many thiosemicarbazones exert their anticancer effects by inhibiting ribonucleotide reductase, an enzyme critical for DNA synthesis. benthamdirect.com Studies should be designed to determine if this compound or its derivatives act on similar or novel targets.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure is needed to establish clear SARs. nih.gov This involves synthesizing analogues with different substituents on the aromatic ring and the thiosemicarbazide core to understand how molecular geometry and electronic properties influence biological potency and selectivity. nih.govmdpi.com
Elucidate Resistance Mechanisms: As with any potential antimicrobial or anticancer agent, understanding potential resistance mechanisms is vital for long-term therapeutic viability. mdpi.com
Integration with Advanced Computational Models for Predictive Design
Computational chemistry offers powerful tools to accelerate the drug discovery process and rationalize experimental findings. researchgate.net Integrating these models into the study of this compound can provide predictive insights and guide synthetic efforts.
Key computational approaches include:
Molecular Docking: This technique can predict the binding orientation and affinity of this compound with potential biological targets, helping to prioritize experimental testing. nih.govresearchgate.net
Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule, which are crucial for interpreting its mechanism of action and designing new derivatives. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of potency for newly designed molecules. nih.gov
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify potential liabilities early in the development process. researchgate.netmdpi.com
Table 2: Key Computational Techniques in Thiosemicarbazide Research
| Technique | Application | Predicted Properties |
|---|---|---|
| Molecular Docking | Predicts ligand-protein interactions. | Binding affinity (docking score), binding pose, key amino acid interactions. researchgate.net |
| Molecular Dynamics (MD) | Simulates the movement of molecules over time. | Stability of ligand-protein complex, conformational changes. nih.gov |
| DFT Calculations | Elucidates electronic structure and reactivity. | HOMO-LUMO energy gap, molecular electrostatic potential, bond parameters. mdpi.com |
| QSAR | Correlates chemical structure with biological activity. | Predicted biological activity (e.g., pIC50) for new analogues. nih.gov |
| ADMET Screening | Predicts pharmacokinetic and toxicity profiles. | Intestinal absorption, blood-brain barrier penetration, potential toxicity. mdpi.com |
Design of Next-Generation Thiosemicarbazide Derivatives with Enhanced Properties
Building upon SAR and computational insights, the rational design of next-generation derivatives of this compound is a critical future direction. The goal is to create new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.
Strategies for derivative design include:
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance a desired activity or reduce toxicity.
Hybrid Molecule Design: Combining the thiosemicarbazide pharmacophore with other known bioactive scaffolds (e.g., triazines, piperidines) to create hybrid molecules with potentially synergistic or dual-action mechanisms. mdpi.comnih.gov
Metal Complexation: Thiosemicarbazides are excellent chelating agents that form stable complexes with various metal ions. These metal complexes often exhibit enhanced biological activity compared to the free ligand, opening an avenue for developing novel metallodrugs. nih.govresearchgate.net
Investigation of Material Science Applications (e.g., corrosion inhibitors, polymerization initiators)
The utility of thiosemicarbazide derivatives extends beyond medicine into material science. upes.ac.in The presence of nitrogen and sulfur atoms, along with aromatic rings, makes them excellent candidates for applications such as corrosion inhibition.
Future research should explore:
Corrosion Inhibition: Thiosemicarbazides function as effective corrosion inhibitors for metals like mild steel in acidic media. ijcsi.proresearchgate.net They act by adsorbing onto the metal surface through their heteroatoms and π-electrons, forming a protective barrier. researchgate.netanalis.com.my Future work on this compound should involve quantifying its inhibition efficiency on various metals and under different corrosive conditions using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy. tandfonline.com
Polymerization Initiators: While less explored, the functional groups within the thiosemicarbazide moiety could potentially be used to initiate polymerization reactions. This represents a novel and underexplored area of research for this class of compounds.
Studies on Photophysical Properties and Potential Optoelectronic Applications
Recent studies have highlighted the potential of thiosemicarbazone-based derivatives in the field of nonlinear optics (NLO) and as photoswitches. rsc.orglew.ro These applications are driven by the molecules' electronic structure, which allows for significant interaction with light.
Promising avenues for investigation include:
Nonlinear Optical (NLO) Properties: Organic compounds with large hyperpolarizability are sought after for applications in telecommunications and optical computing. lew.ro The synthesis and characterization of this compound derivatives could lead to new materials with significant NLO responses. bohrium.comafricaresearchconnects.comnih.gov
Photoswitching and Supramolecular Chemistry: Certain thiosemicarbazones can undergo light-induced isomerization around their C=N bond, functioning as molecular photoswitches. rsc.org This property can be harnessed to control molecular interactions and assembly in solution, opening doors for the development of light-responsive materials and systems. Investigating the photochromic properties of derivatives of this compound could reveal similar capabilities.
Q & A
Q. What are the standard protocols for synthesizing 4-(4-Nitrobenzyl)-3-thiosemicarbazide, and how are reaction conditions optimized?
The synthesis typically involves reacting 4-nitrobenzylhydrazine with carbon disulfide or thiourea derivatives under controlled conditions. Key parameters include temperature (80–120°C), solvent selection (ethanol or DMSO), and stoichiometric ratios. For optimization, systematic variation of reaction time, temperature, and molar ratios of reactants is recommended. Evidence from related thiosemicarbazides suggests that reducing reaction time or solvent volume may lower yields, while excess thiocarbonyl reagents can improve efficiency . Characterization via NMR, FT-IR, and X-ray crystallography (using SHELX software ) confirms structural integrity.
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- FT-IR : Identifies key functional groups (N–H stretch at 3200–3400 cm⁻¹, C=S at 1250–1350 cm⁻¹).
- ¹H/¹³C NMR : Confirms aromatic proton environments (e.g., nitrobenzyl substituents) and hydrazine-carbothioamide backbone.
- HPLC/MS : Ensures purity and molecular ion detection (e.g., [M+H]⁺ at m/z ~ 240–250).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .
Q. What biological assays are commonly used to evaluate its antimicrobial or anticancer potential?
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer : MTT assays on cell lines (e.g., U87 MG glioma) to determine IC₅₀ values. Mechanistic studies include apoptosis assays (Annexin V/PI staining) and cell cycle analysis .
- Metal Chelation : UV-Vis titration to assess binding affinity for Fe²⁺/Cu²⁺, which correlates with bioactivity .
Q. What safety precautions are critical during experimental handling?
- PPE : Non-permeable gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential release of toxic gases (e.g., H₂S during decomposition).
- Storage : Inert atmosphere (N₂) at 4°C to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Contradictions often arise from variations in assay protocols, cell lines, or compound purity. Strategies include:
- Standardization : Use established cell lines (e.g., ATCC-certified) and replicate conditions (e.g., serum concentration, incubation time).
- Batch Validation : Confirm compound purity via HPLC and elemental analysis.
- Mechanistic Profiling : Compare metal chelation efficacy (e.g., via UV-Vis) and correlate with activity trends .
Q. What methodologies are effective for studying the compound’s interaction with DNA or enzymes?
- Spectroscopic : Circular dichroism (CD) to detect DNA conformational changes (e.g., B-to-Z transitions).
- Molecular Docking : Use AutoDock or Schrödinger Suite to model binding to targets (e.g., topoisomerase II).
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for enzyme inhibition .
Q. How can isotopic labeling (e.g., ¹⁸F) be applied to track biodistribution in preclinical models?
Radiosynthesis involves reacting this compound with [¹⁸F]fluoroethyl tosylate in ethanol/acetic acid (120°C, 30 min). Purification via Sep-Pak cartridges removes unreacted precursors. Biodistribution is tracked using PET/CT imaging in murine models, with kinetic modeling to assess uptake in target tissues .
Q. What computational approaches predict the impact of structural modifications on bioactivity?
- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with IC₅₀ values.
- DFT Calculations : Optimize geometry and frontier molecular orbitals (HOMO/LUMO) to predict redox activity.
- Molecular Dynamics (MD) : Simulates ligand-protein stability over time (e.g., binding to HIV-1 reverse transcriptase) .
Q. How can reaction byproducts or low yields be mitigated during synthesis?
- Side Reaction Prevention : Use t-Boc-protected hydrazine to avoid dimerization during thiocyanate coupling .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
- Catalytic Optimization : Add bases (e.g., triethylamine) to neutralize acidic byproducts .
Q. What strategies enhance solubility and stability for in vivo applications?
- Prodrug Design : Introduce phosphate or PEG groups to improve aqueous solubility.
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release.
- pH-Sensitive Derivatives : Modify the nitro group to a hydroxylamine derivative for targeted activation in acidic tumor microenvironments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
